3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Pyrrolidine Ring: The acetylated indole is reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Formation of the Pyrazine Ring: The final step involves the reaction of the pyrrolidine-indole derivative with a pyrazine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced derivatives of the carbonyl groups.
Substitution Products: Substituted derivatives of the pyrazine ring.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: The compound can be used as a probe to investigate the mechanisms of action of indole-containing compounds.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The pyrrolidine and pyrazine rings may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of an indole moiety, a pyrrolidine ring, and a pyrazine ring. This unique structure may confer distinct biological activities and chemical properties that are not observed in simpler indole derivatives .
Biological Activity
3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structural features, including an indole moiety, a pyrrolidine ring, and a pyrazine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N5O2, with a molecular weight of 347.4 g/mol. The compound's structure features several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇N₅O₂ |
Molecular Weight | 347.4 g/mol |
CAS Number | 2034322-24-0 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism, which may lead to significant pharmacological effects.
Potential Targets:
- Serotonin Receptors : Involved in mood regulation and cognitive functions.
- Cyclin-dependent Kinases (CDKs) : The compound has demonstrated CDK inhibition, leading to cell cycle arrest and apoptosis in cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives based on indole and pyrrolidine have shown significant antiproliferative effects against various human tumor cell lines. The most active compounds in these studies acted as CDK inhibitors, causing cell cycle arrest at the G2/M phase and inducing apoptosis by preventing survivin phosphorylation .
Antiviral Activity
Research has indicated that compounds related to pyrazine and indole structures exhibit antiviral properties against several viruses. For example, certain indole derivatives have demonstrated efficacy against the hepatitis C virus (HCV), with some showing lower EC50 values compared to standard antiviral drugs like ribavirin .
Study 1: Indole Derivatives as CDK Inhibitors
A study published in PubMed investigated a series of indolyl derivatives that exhibited potent CDK inhibition. Among these, one compound showed significant growth reduction in malignant peritoneal mesothelioma cells, indicating that modifications to the indole structure can enhance biological activity .
Study 2: Antiviral Efficacy
Another study explored the antiviral efficacy of pyrazine derivatives against HCV. The results indicated that certain compounds had an EC50 value significantly lower than ribavirin, showcasing their potential as alternative therapeutic agents for viral infections .
Properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-11-16-19(22-8-7-21-16)26-15-6-10-24(12-15)18(25)13-23-9-5-14-3-1-2-4-17(14)23/h1-5,7-9,15H,6,10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCFLTWLMXTIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.